molecular formula C27H47NO2 B11550259 N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine

N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine

Cat. No.: B11550259
M. Wt: 417.7 g/mol
InChI Key: HNYZYMDJMVNFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3,4-Dimethoxyphenyl)methylidene]octadecan-1-amine is a chemical compound characterized by the presence of a Schiff base linkage between a 3,4-dimethoxyphenyl group and an octadecan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and octadecan-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Regeneration of the original amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]octadecan-1-amine involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the long alkyl chain.

    Mescaline: A related compound with additional methoxy groups on the phenyl ring.

Properties

Molecular Formula

C27H47NO2

Molecular Weight

417.7 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-octadecylmethanimine

InChI

InChI=1S/C27H47NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-24-25-20-21-26(29-2)27(23-25)30-3/h20-21,23-24H,4-19,22H2,1-3H3

InChI Key

HNYZYMDJMVNFIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.